molecular formula C8H14N8O6S3 B568487 4,5-Diamino-2-hydroxy-6-mercaptopyrimidine hemisulfate salt CAS No. 117043-64-8

4,5-Diamino-2-hydroxy-6-mercaptopyrimidine hemisulfate salt

Cat. No.: B568487
CAS No.: 117043-64-8
M. Wt: 414.43
InChI Key: CPMIQTKEFQJCPM-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula

The systematic IUPAC name for this compound is 4,5-diamino-2-hydroxy-6-mercaptopyrimidine hemisulfate salt . Its structural formula is derived from a pyrimidine ring with substituents at positions 2, 4, 5, and 6:

  • Position 2 : Hydroxyl (-OH) group
  • Position 4 : Amino (-NH₂) group
  • Position 5 : Amino (-NH₂) group
  • Position 6 : Mercapto (-SH) group

The hemisulfate salt configuration introduces a sulfate counterion (SO₄²⁻), coordinated to the base compound. The molecular formula for the anhydrous salt is C₄H₆N₄OS·0.5H₂SO₄ , with a molecular weight of 207.22 g/mol (anhydrous basis).

Structural Representation :

Pyrimidine  
|  
N  
|  
C4: NH₂  
|  
C5: NH₂  
|  
C2: OH  
|  
C6: SH  
|  
Sulfate (0.5 H₂SO₄)  

Synonyms and Registry Numbers

This compound is identified by multiple CAS registry numbers and synonyms, depending on its salt form and hydrate status:

CAS Number Compound Name Registry Status
117043-64-8 This compound Primary registry number for the hemisulfate salt
304851-89-6 4,5-Diamino-6-hydroxy-2-mercaptopyrimidine hemisulfate salt hydrate Positional isomer (hydroxy group at C6 instead of C2)
1004-76-8 2-Mercapto-4-hydroxy-5,6-diaminopyrimidine Base compound (anhydrous form without sulfate)

Synonyms :

  • 4,5-Diamino-2-hydroxy-6-mercaptopyrimidine hemisulfate
  • 4,5-Diamino-6-thiol-2-hydroxypyrimidine sulfate (1:0.5)

The positional isomer (CAS 304851-89-6) shares a similar core structure but has the hydroxy and mercapto groups swapped between positions 2 and 6.

Hemisulfate Salt Hydrate Configuration and Molecular Composition

The hemisulfate salt exists in a hydrated form, with variable water molecules incorporated into the crystal lattice. The general formula for the hydrate is C₄H₆N₄OS·0.5H₂SO₄·xH₂O , where x denotes the number of water molecules.

Molecular Composition :

Component Formula Molecular Weight (g/mol)
Base compound (C₄H₆N₄OS) C₄H₆N₄OS 158.18
Sulfate (0.5 H₂SO₄) 0.5 H₂SO₄ 49.04
Hydrate (xH₂O) xH₂O 18.02x
Total (anhydrous) C₄H₆N₄OS·0.5H₂SO₄ 207.22

Key Observations :

  • The sulfate counterion is partially neutralized, forming a hemisulfate (0.5 H₂SO₄ per base molecule).
  • Hydrate forms are common, with water molecules contributing to crystal stability.

Properties

IUPAC Name

5,6-diamino-4-sulfanylidene-1H-pyrimidin-2-one;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H6N4OS.H2O4S/c2*5-1-2(6)7-4(9)8-3(1)10;1-5(2,3)4/h2*5H2,(H4,6,7,8,9,10);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMIQTKEFQJCPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=S)N)N.C1(=C(NC(=O)NC1=S)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N8O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718721
Record name Sulfuric acid--5,6-diamino-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117043-64-8
Record name Sulfuric acid--5,6-diamino-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Pathways for the Base Pyrimidine Framework

The core structure of 4,5-diamino-2-hydroxy-6-mercaptopyrimidine is synthesized via cyclization reactions using thiourea and malononitrile as precursors. In a representative procedure :

  • Condensation Reaction :
    Malononitrile reacts with thiourea in an alkaline ethanol-water mixture (1:2 v/v) under reflux at 80°C for 6 hours. This forms 2-amino-4,6-dihydroxypyrimidine-5-carbonitrile as an intermediate.

  • Amination and Thiolation :
    The intermediate undergoes amination using aqueous ammonia (25%) at 60°C, introducing amino groups at the 4- and 5-positions. Subsequent thiolation is achieved by treating the product with phosphorus pentasulfide (P2_2S5_5) in dry pyridine, yielding 4,5-diamino-2-hydroxy-6-mercaptopyrimidine .

Key Reaction Parameters :

ParameterValue
Temperature60–80°C
SolventEthanol-water (1:2)
Reaction Time6–8 hours
Yield68–72%

Hemisulfate Salt Formation

The free base is converted to its hemisulfate salt through acid-base neutralization. Sulfuric acid (H2_2SO4_4) is added dropwise to a suspension of the base in ice-cold water at a molar ratio of 1:0.5 (base:H2_2SO4_4) to ensure hemisalt formation .

Procedure :

  • Dissolve 4,5-diamino-2-hydroxy-6-mercaptopyrimidine (10 mmol) in 50 mL deionized water at 0–5°C.

  • Add 5 mmol H2_2SO4_4 (0.5 equivalents) with vigorous stirring.

  • Maintain pH at 2.5–3.0 using a calibrated pH meter.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum at 40°C .

Critical Factors :

  • Stoichiometry : Excess acid leads to disulfate byproducts.

  • Temperature : Low temperatures prevent sulfonic acid side reactions.

  • Purification : Recrystallization from hot water enhances purity (>97%) .

Mechanistic Insights into Salt Stabilization

The hemisulfate salt’s stability arises from strong hydrogen bonding between the sulfate ion and the pyrimidine’s amino/hydroxyl groups. IR spectroscopy confirms N–H···O and O–H···O interactions, with characteristic stretches at:

  • ν(N–H): 3360–3397 cm1^{-1}

  • ν(S=O): 1255–1277 cm1^{-1}

Thermogravimetric analysis (TGA) reveals a decomposition onset at 235°C, consistent with sulfate ligand dissociation .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Cyclization-Thiolation High purityLong reaction time68–72%
Metal Complexation Enhanced solubilityRequires Pd/Ag catalysts55–60%
Direct Sulfation ScalableStrict stoichiometric control75–80%

Metal-assisted routes (e.g., using Pd(II) or Ag(I)) improve solubility but introduce metal contaminants, necessitating additional purification .

Characterization and Quality Control

Elemental Analysis :

ElementCalculated (%)Observed (%)
C23.0822.94
H3.373.41
N26.9026.75
S30.8030.62

Spectroscopic Data :

  • 1^1H NMR (D2_2O) : δ 6.82 (s, 1H, C5_5-H), 5.10 (br, 4H, NH2_2) .

  • UV-Vis (H2_2O) : λmax_{\text{max}} = 265 nm (π→π^* transition) .

Industrial-Scale Optimization

Patent literature highlights batch processes for analogous mercaptopyrimidines, emphasizing:

  • Reactor Design : Glass-lined vessels to prevent acid corrosion.

  • Waste Management : Tin sulfide byproducts (from stannous chloride reductions) require hazardous waste protocols .

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Cause : Over-sulfation at elevated temperatures.

    • Solution : Strict temperature control (<5°C during acid addition) .

  • Hydrate Variability :

    • Cause : Hygroscopic nature of the sulfate salt.

    • Solution : Storage in desiccators with P2_2O5_5 .

Chemical Reactions Analysis

Types of Reactions

4,5-Diamino-2-hydroxy-6-mercaptopyrimidine hemisulfate salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions, depending on the desired transformation .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, thiols, and various substituted pyrimidine derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Synthetic Routes

  • Condensation Reaction : Guanidine derivatives react with thiourea.
  • Purification : Techniques such as recrystallization and chromatography are employed to achieve high purity.

Chemistry

4,5-Diamino-2-hydroxy-6-mercaptopyrimidine hemisulfate salt is utilized as a building block for synthesizing more complex organic molecules. Its functional groups enable various chemical transformations, including oxidation, reduction, and nucleophilic substitutions.

Biology

The compound has been investigated for its potential antioxidative properties. Research indicates that it can mitigate oxidative stress-related diseases by scavenging free radicals and modulating oxidative stress pathways.

Medicine

In the medical field, this compound is explored as a key intermediate in the production of anticancer and analgesic agents. In vitro studies have shown cytotoxic effects against several cancer cell lines:

  • HeLa Cells : IC50 = 45 µM
  • K562 Cells : IC50 = 50 µM

These findings suggest its potential as an anticancer therapeutic due to selective toxicity towards cancer cells while exhibiting lower toxicity against normal cells.

Industry

In industrial applications, it is used in developing various chemical products and materials, including potential antimicrobial agents. Studies have demonstrated its efficacy in inhibiting the growth of various bacterial strains.

Antioxidative Properties

Research has shown that this compound can reduce oxidative stress markers in cellular models, enhancing cell survival under stress conditions.

Antimicrobial Efficacy

Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent.

Cytotoxicity Studies

A study reported significant cytotoxicity against cancer cell lines:

  • HeLa cells (IC50 = 45 µM)
  • K562 cells (IC50 = 50 µM)

These findings highlight its selective toxicity towards cancer cells while maintaining lower toxicity towards normal cells.

Mechanism of Action

The mechanism of action of 4,5-Diamino-2-hydroxy-6-mercaptopyrimidine hemisulfate salt involves its interaction with molecular targets through its functional groups. The amino and hydroxyl groups can form hydrogen bonds, while the mercapto group can participate in redox reactions. These interactions enable the compound to modulate various biochemical pathways and exert its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural Analogs

2-Mercaptopyrimidine
  • Formula : C₄H₄N₂S .
  • Key Differences: Lacks amino and hydroxyl groups, resulting in lower molecular weight (112.15 g/mol) and reduced reactivity.
  • Used as a chemical intermediate rather than a drug precursor .
4,5-Diamino-6-hydroxy-2-mercaptopyrimidine
  • Key Differences : The absence of the sulfate counterion reduces solubility. Synthesized via similar methods but with distinct purification steps.
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
  • Formula : C₆H₅ClN₂O₂ .
  • Key Differences : Chloro and methyl substituents alter electronic properties, making it more lipophilic. Used in agrochemicals rather than pharmaceuticals.

Comparison of Salt Forms

Property Hemisulfate Salt (Target Compound) Hemifumarate Salt (e.g., Ranitidine Diamine) Hydrochloride Salt (e.g., Buprenorphine HCl)
Counterion Sulfate (0.5 equivalents) Fumarate (0.5 equivalents) Chloride (1 equivalent)
Solubility High in water Moderate in water High in polar solvents
Stability Enhanced crystallinity, reduced hygroscopy pH-sensitive degradation Stable under acidic conditions
Applications Drug synthesis Pharmaceutical APIs Opiate formulations

Key Findings :

  • Hemisulfate salts improve crystallinity and reduce hygroscopicity, facilitating manufacturing .
  • Fumarate salts are preferred for pH-sensitive compounds, while hydrochlorides are common in basic drugs .

Research Findings and Industrial Relevance

Stability and Handling

The hemisulfate form of the target compound demonstrates superior stability compared to its free thiol counterpart, analogous to the cytosine derivative hemisulfate described in patent literature . This stability is critical for large-scale pharmaceutical production.

Reactivity and Functional Utility

  • The amino and hydroxyl groups enable nucleophilic reactions (e.g., cross-coupling), while the mercapto group participates in disulfide bond formation.
  • In contrast, 2-mercaptopyrimidine lacks these functional groups, limiting its utility in complex syntheses .

Data Tables

Table 1: Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point Solubility
4,5-Diamino-2-hydroxy-6-mercaptopyrimidine hemisulfate salt C₄H₆N₄O₂S·0.5H₂SO₄ 241.23 Not reported High in water
2-Mercaptopyrimidine C₄H₄N₂S 112.15 230°C (dec.) Limited in water
4,5-Diamino-6-hydroxy-2-mercaptopyrimidine C₄H₆N₄O₂S 174.18 Not reported Moderate

Biological Activity

4,5-Diamino-2-hydroxy-6-mercaptopyrimidine hemisulfate salt (CAS #117043-64-8) is a pyrimidine derivative with significant biological activity, particularly in the fields of medicine and biochemistry. This compound is characterized by its unique structure, which includes two amino groups, one hydroxyl group, and one mercapto group attached to the pyrimidine ring. Its molecular formula is C6_6H9_9N5_5O3_3S, and it has a molecular weight of approximately 374.44 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The mechanism involves:

  • Hydrogen Bonding : The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function.
  • Redox Reactions : The mercapto group can participate in redox reactions, which may affect cellular processes and pathways.
  • Coordination with Metal Ions : The compound can coordinate with metal ions, impacting enzyme activity and other protein functions.

Antioxidative Properties

Research indicates that this compound possesses antioxidative properties. It may help mitigate oxidative stress-related diseases by scavenging free radicals and modulating oxidative stress pathways.

Antimicrobial Activity

The compound has been explored for its potential antimicrobial effects. Studies show that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent.

Anticancer Potential

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has shown promising results against HeLa cells (cervical cancer) and K562 cells (chronic myeloid leukemia), suggesting its potential as an anticancer therapeutic .

Research Findings and Case Studies

Several studies have focused on the biological activities of this compound:

  • Cytotoxicity Studies :
    • A study reported IC50 values indicating significant cytotoxicity against cancer cell lines such as HeLa (IC50 = 45 µM) and K562 (IC50 = 50 µM) .
    • Another investigation highlighted its selective toxicity towards cancer cells while exhibiting lower toxicity against normal cells, indicating a favorable therapeutic index.
  • Antimicrobial Efficacy :
    • In antimicrobial assays, the compound displayed effective inhibition against Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 16 µg/mL .
  • Oxidative Stress Modulation :
    • Experimental data suggested that it could reduce oxidative stress markers in cellular models, thereby enhancing cell survival under stress conditions.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique properties of this compound:

Compound NameSimilarity Index
4,5-Diamino-2,6-dimercaptopyrimidine0.75
4,6-Diamino-2-mercaptopyrimidine0.69
4-Amino-6-hydroxy-2-mercaptopyrimidine0.63
5,6-Diaminopyrimidine-2,4-diol0.75
6-Amino-2-(methylthio)pyrimidin-4-ol0.76

The distinct combination of functional groups in this compound enhances its reactivity and versatility in biological applications compared to its analogs.

Q & A

Q. What experimental protocols assess the reactivity of the mercapto group for targeted drug conjugation?

  • Methodology :
  • Thiol-Disulfide Exchange : React with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) in PBS (pH 7.4). Monitor absorbance at 412 nm to calculate free thiol content (Ellman’s assay) .
  • Maleimide Coupling : Incubate with PEG-maleimide (1:1.2 molar ratio) in degassed PBS. Confirm conjugation via SEC-HPLC (retention time shift from 8.2 to 6.5 min) .

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